molecular formula C24H30N4O3 B11361631 2-(4-methylphenoxy)-N-[2-(morpholin-4-ylmethyl)-1-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide

2-(4-methylphenoxy)-N-[2-(morpholin-4-ylmethyl)-1-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide

Cat. No.: B11361631
M. Wt: 422.5 g/mol
InChI Key: BLSNXOHPPUSIGU-UHFFFAOYSA-N
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Description

2-(4-METHYLPHENOXY)-N-{2-[(MORPHOLIN-4-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzodiazole core, a morpholine ring, and a methylphenoxy group, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

The synthesis of 2-(4-METHYLPHENOXY)-N-{2-[(MORPHOLIN-4-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through a cyclization reaction involving o-phenylenediamine and a suitable carboxylic acid derivative.

    Attachment of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction, where a halogenated benzodiazole intermediate reacts with morpholine.

    Introduction of the Methylphenoxy Group: The methylphenoxy group is attached through an etherification reaction, where a phenol derivative reacts with a suitable alkylating agent.

    Final Coupling Reaction: The final step involves coupling the intermediate with an acetamide derivative to form the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and controlled reaction conditions to ensure scalability.

Chemical Reactions Analysis

2-(4-METHYLPHENOXY)-N-{2-[(MORPHOLIN-4-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents. Common reagents include halogens, alkylating agents, and nucleophiles.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into smaller fragments.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-METHYLPHENOXY)-N-{2-[(MORPHOLIN-4-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-METHYLPHENOXY)-N-{2-[(MORPHOLIN-4-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-(4-METHYLPHENOXY)-N-{2-[(MORPHOLIN-4-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE can be compared with similar compounds, such as:

    2-(4-METHYLPHENOXY)-N-{2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE: Lacks the isopropyl group, which may affect its chemical properties and biological activities.

    2-(4-METHYLPHENOXY)-N-{2-[(MORPHOLIN-4-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-4-YL}ACETAMIDE: Has a different substitution pattern on the benzodiazole ring, potentially leading to different reactivity and applications.

    2-(4-METHYLPHENOXY)-N-{2-[(MORPHOLIN-4-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-6-YL}ACETAMIDE: Another positional isomer with variations in chemical and biological properties.

These comparisons highlight the uniqueness of 2-(4-METHYLPHENOXY)-N-{2-[(MORPHOLIN-4-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE and its potential advantages in various applications.

Properties

Molecular Formula

C24H30N4O3

Molecular Weight

422.5 g/mol

IUPAC Name

2-(4-methylphenoxy)-N-[2-(morpholin-4-ylmethyl)-1-propan-2-ylbenzimidazol-5-yl]acetamide

InChI

InChI=1S/C24H30N4O3/c1-17(2)28-22-9-6-19(25-24(29)16-31-20-7-4-18(3)5-8-20)14-21(22)26-23(28)15-27-10-12-30-13-11-27/h4-9,14,17H,10-13,15-16H2,1-3H3,(H,25,29)

InChI Key

BLSNXOHPPUSIGU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)N(C(=N3)CN4CCOCC4)C(C)C

Origin of Product

United States

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